molecular formula C11H9N3O4 B7878716 1-Benzyl-5-nitropyrimidine-2,4(1H,3H)-dione CAS No. 122252-45-3

1-Benzyl-5-nitropyrimidine-2,4(1H,3H)-dione

Cat. No.: B7878716
CAS No.: 122252-45-3
M. Wt: 247.21 g/mol
InChI Key: SYZNKLGDSTZYEQ-UHFFFAOYSA-N
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Description

1-Benzyl-5-nitropyrimidine-2,4(1H,3H)-dione is a synthetic organic compound that belongs to the class of pyrimidine derivatives. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Benzyl-5-nitropyrimidine-2,4(1H,3H)-dione typically involves the nitration of a pyrimidine precursor followed by benzylation. The reaction conditions often require the use of strong acids or bases, and the process may involve multiple steps to achieve the desired product.

Industrial Production Methods

Industrial production methods for such compounds usually involve large-scale chemical reactors where the reaction conditions are carefully controlled to maximize yield and purity. The use of catalysts and optimized reaction times and temperatures are common practices in industrial settings.

Chemical Reactions Analysis

Types of Reactions

1-Benzyl-5-nitropyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under specific conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted pyrimidine derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Benzyl-5-nitropyrimidine-2,4(1H,3H)-dione depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with biological targets such as DNA or proteins. The nitro group can participate in redox reactions, while the benzyl group can enhance the compound’s binding affinity to its target.

Comparison with Similar Compounds

Similar Compounds

    5-Nitropyrimidine-2,4(1H,3H)-dione: Lacks the benzyl group, which may affect its reactivity and biological activity.

    1-Benzyl-5-aminopyrimidine-2,4(1H,3H)-dione: Contains an amine group instead of a nitro group, leading to different chemical properties and applications.

    1-Benzyl-5-chloropyrimidine-2,4(1H,3H)-dione:

Uniqueness

1-Benzyl-5-nitropyrimidine-2,4(1H,3H)-dione is unique due to the presence of both a benzyl and a nitro group, which can significantly impact its chemical reactivity and potential applications. The combination of these functional groups can provide a balance of stability and reactivity, making it a valuable compound for various scientific and industrial purposes.

Properties

IUPAC Name

1-benzyl-5-nitropyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3O4/c15-10-9(14(17)18)7-13(11(16)12-10)6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H,12,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYZNKLGDSTZYEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=C(C(=O)NC2=O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90514444
Record name 1-Benzyl-5-nitropyrimidine-2,4(1H,3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90514444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

122252-45-3
Record name 1-Benzyl-5-nitropyrimidine-2,4(1H,3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90514444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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